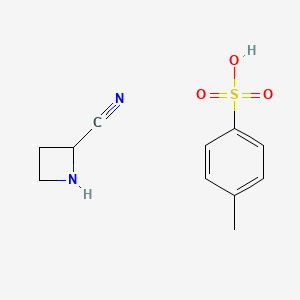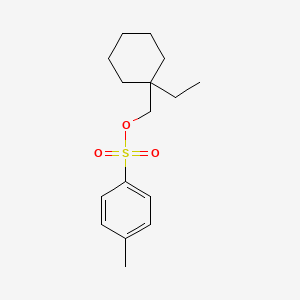
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate is a chemical compound with the molecular formula C16H24O3S and a molecular weight of 296.4 g/mol . It is a clear, pale liquid known for its versatility in various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with (1-ethylcyclohexyl)methanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
化学反应分析
Types of Reactions
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other nucleophiles such as amines or alcohols under appropriate conditions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base
Major Products Formed
Oxidation: Corresponding sulfonic acids.
Reduction: Sulfides.
Substitution: Corresponding substituted products depending on the nucleophile used
科学研究应用
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes .
作用机制
The mechanism of action of (1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. The compound’s effects are mediated through its ability to undergo various chemical transformations, which are crucial in its applications in synthesis and research .
相似化合物的比较
Similar Compounds
- (1-Ethylcyclohexyl)methyl 4-methylbenzenesulfonate
- 1-(1-ethyl-4-methylcyclohexyl)-4-methylbenzene
- 4-methylbenzenesulfonyl chloride
Uniqueness
(1-Ethylcyclohexyl)methyl 4-methylbenzene-1-sulfonate stands out due to its unique combination of an ethylcyclohexyl group and a methylbenzenesulfonate group. This structure imparts specific chemical properties that make it suitable for a wide range of applications, from organic synthesis to industrial processes .
属性
分子式 |
C16H24O3S |
|---|---|
分子量 |
296.4 g/mol |
IUPAC 名称 |
(1-ethylcyclohexyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C16H24O3S/c1-3-16(11-5-4-6-12-16)13-19-20(17,18)15-9-7-14(2)8-10-15/h7-10H,3-6,11-13H2,1-2H3 |
InChI 键 |
WSMQYNZGMHDGDW-UHFFFAOYSA-N |
规范 SMILES |
CCC1(CCCCC1)COS(=O)(=O)C2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


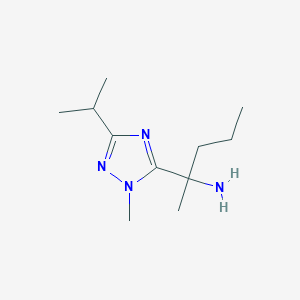
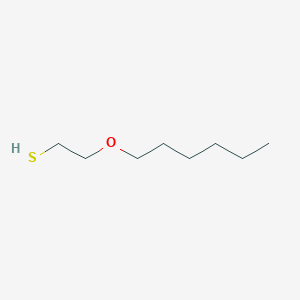

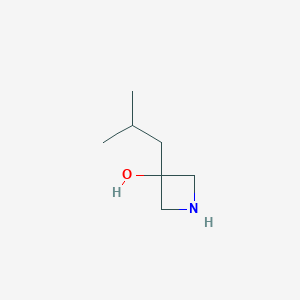
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
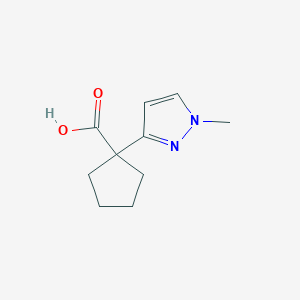
![Tert-butyl 4-oxo-2,9-diazaspiro[5.5]undecane-2-carboxylate](/img/structure/B13544670.png)
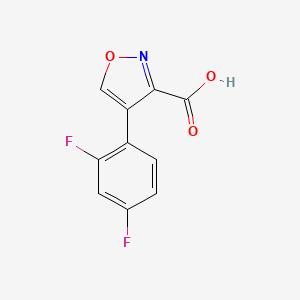
![1-[(6-Cyanopyridin-3-yl)oxy]cyclopropane-1-carboxylic acid](/img/structure/B13544678.png)
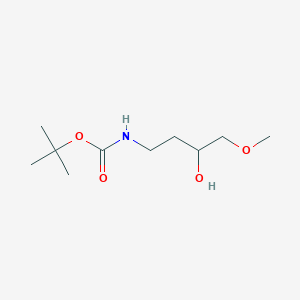
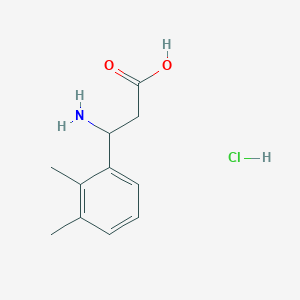
![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
